4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one 4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1782656-50-1
VCID: VC7010078
InChI: InChI=1S/C10H11ClN2O2/c11-7-1-3-8(4-2-7)13-9(5-12)6-15-10(13)14/h1-4,9H,5-6,12H2
SMILES: C1C(N(C(=O)O1)C2=CC=C(C=C2)Cl)CN
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

CAS No.: 1782656-50-1

Cat. No.: VC7010078

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one - 1782656-50-1

Specification

CAS No. 1782656-50-1
Molecular Formula C10H11ClN2O2
Molecular Weight 226.66
IUPAC Name 4-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C10H11ClN2O2/c11-7-1-3-8(4-2-7)13-9(5-12)6-15-10(13)14/h1-4,9H,5-6,12H2
Standard InChI Key QGTWMRUCFCOWFF-UHFFFAOYSA-N
SMILES C1C(N(C(=O)O1)C2=CC=C(C=C2)Cl)CN

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is C₁₀H₁₁ClN₂O₂, with a molecular weight of 226.66 g/mol. The oxazolidinone core comprises a five-membered ring with oxygen at position 1 and nitrogen at position 3. The 4-chlorophenyl group introduces electronegativity and steric bulk, while the aminomethyl side chain enhances solubility and potential for hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁ClN₂O₂
Molecular Weight226.66 g/mol
CAS NumberNot publicly disclosed
SolubilityModerate in polar solvents
Melting PointData unavailable

The absence of a publicly disclosed CAS number suggests limited commercial availability or proprietary status .

Synthetic Routes and Optimization

General Synthesis Strategies

Oxazolidinones are typically synthesized via cyclization reactions involving amino alcohols and carbonyl compounds. For 4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, potential routes include:

  • Cyclization of 4-Chlorobenzaldehyde Derivatives:
    Reaction of 4-chlorobenzaldehyde with a β-amino alcohol precursor under acidic or basic conditions forms the oxazolidinone ring. For example, condensation with 2-amino-1,3-propanediol could yield the core structure .

  • Mannich Reaction for Aminomethyl Introduction:
    The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with an intermediate oxazolidinone .

  • Green Chemistry Approaches:
    Recent patents highlight the replacement of toxic reagents like phosgene with safer alternatives such as dialkyl carbonates (e.g., dimethyl carbonate) for cyclization, improving safety and yield .

Table 2: Comparative Synthetic Methods

MethodReagentsYield (%)Advantages
Phosgene-Based CyclizationPhosgene, amine50–60High reactivity
Dialkyl CarbonateDimethyl carbonate70–75Non-toxic, scalable
Mannich ReactionFormaldehyde, amine65–70Direct functionalization

Industrial production emphasizes high-purity reagents and process monitoring via HPLC or GC-MS to ensure quality .

Biological Activity and Mechanisms

Antibacterial Properties

As an oxazolidinone derivative, this compound likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing tRNA accommodation. This mechanism is shared with clinical antibiotics like linezolid and tedizolid . The 4-chlorophenyl group may enhance binding affinity to ribosomal targets, while the aminomethyl moiety improves pharmacokinetics.

Table 3: Comparative Activity of Oxazolidinones

CompoundTarget PathogensMIC90 (μg/mL)
LinezolidMRSA, VRE2–4
TedizolidStreptococci, Staphylococci0.5–1
4-(Aminomethyl) DerivativeHypotheticalPending

MIC90: Minimum inhibitory concentration for 90% of isolates.

Applications in Medicinal Chemistry

Antibiotic Development

The compound’s structural similarity to linezolid positions it as a candidate for treating Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the aminomethyl group could mitigate resistance mechanisms associated with ribosomal mutations .

Future Research Directions

  • Synthetic Optimization:
    Exploring enantioselective synthesis to isolate biologically active stereoisomers.

  • In Vivo Efficacy Studies:
    Animal models of bacterial infection to establish dose-response relationships.

  • Resistance Profiling: Assessing propensity to induce ribosomal mutations in target pathogens.

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